5-Dechloro Roflumilast

Catalog No.
S910114
CAS No.
1391053-75-0
M.F
C17H15ClF2N2O3
M. Wt
368.765
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Dechloro Roflumilast

CAS Number

1391053-75-0

Product Name

5-Dechloro Roflumilast

IUPAC Name

N-(3-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

Molecular Formula

C17H15ClF2N2O3

Molecular Weight

368.765

InChI

InChI=1S/C17H15ClF2N2O3/c18-12-8-21-6-5-13(12)22-16(23)11-3-4-14(25-17(19)20)15(7-11)24-9-10-1-2-10/h3-8,10,17H,1-2,9H2,(H,21,22,23)

InChI Key

DFBMFKHZZINXPE-UHFFFAOYSA-N

SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)Cl)OC(F)F

Synonyms

N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide;
  • Chemical Databases: Resources like PubChem list the compound but do not specify any known biological activity or research applications [].

Similar Compounds and Potential Research Areas:

While research on N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide itself is scarce, there are investigations into related compounds that might offer clues for its potential applications.

  • Roflumilast: This commercially available medication for chronic obstructive pulmonary disease (COPD) shares a similar structure with a 3,5-dichloropyridine group instead of 3-chloropyridine []. Studying the mechanism of action and therapeutic targets of Roflumilast could provide insights into possible applications for N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide.

Importance of Context:

Further information about the origin or synthesis of N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide might be necessary to determine potential research areas. It could be:

  • Metabolite: If this compound is a metabolite of another drug, research might focus on its pharmacological properties and potential side effects.
  • Synthetic Intermediate: If it's a building block for another molecule, understanding its reactivity and role in synthesis could be valuable.

5-Dechloro Roflumilast is a chemical compound that serves as a selective inhibitor of phosphodiesterase type 4 (PDE4). It is structurally related to Roflumilast, which is used primarily in the treatment of chronic obstructive pulmonary disease (COPD). The compound's chemical structure can be denoted by its molecular formula, C17H14Cl2F2N2O3C_{17}H_{14}Cl_{2}F_{2}N_{2}O_{3}, and it has a CAS number of 1391053-75-0. The presence of chlorine and fluorine atoms in its structure contributes to its unique pharmacological properties, making it an important compound in medicinal chemistry.

Similar to Roflumilast, N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide might inhibit PDE4, an enzyme that breaks down cAMP. Increased levels of cAMP lead to relaxation of airway smooth muscle cells, resulting in bronchodilation (widening of airways) which improves airflow in COPD patients [].

  • Oxidation: This involves the addition of oxygen or removal of hydrogen, often facilitated by agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: This reaction entails the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Involves replacing one functional group with another, using reagents such as halogens or nucleophiles.

These reactions are essential for understanding the compound's reactivity and potential modifications in synthetic pathways .

The primary biological activity of 5-Dechloro Roflumilast is its role as a PDE4 inhibitor. By inhibiting this enzyme, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a critical role in various signaling pathways. This mechanism is particularly relevant in reducing inflammation associated with COPD. In cellular models, 5-Dechloro Roflumilast has demonstrated efficacy in decreasing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, by inhibiting the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

The synthesis of 5-Dechloro Roflumilast involves several steps:

  • O-Alkylation: The reaction begins with 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane in the presence of sodium hydroxide.
  • Oxidation: The intermediate product is oxidized to form a corresponding carboxylic acid.
  • N-Acylation: Finally, the carboxylic acid reacts with 3-chloropyridin-4-amine to yield 5-Dechloro Roflumilast.

These steps can be adapted for industrial production, which emphasizes higher yields and purity through automated processes and stringent quality control measures .

5-Dechloro Roflumilast is primarily investigated for its potential therapeutic applications in treating inflammatory diseases, particularly COPD. Its ability to inhibit PDE4 makes it a candidate for reducing inflammation and improving respiratory function. Additionally, its structural similarities to other PDE inhibitors may allow for broader applications in other inflammatory conditions .

The interactions of 5-Dechloro Roflumilast with other compounds are largely influenced by its metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2. Drug interactions can occur when other medications either inhibit or induce these enzymes, affecting the efficacy and safety profile of 5-Dechloro Roflumilast. For instance, co-administration with strong CYP3A4 inducers like rifampicin can significantly reduce its plasma concentration and therapeutic effectiveness .

Several compounds share structural and functional similarities with 5-Dechloro Roflumilast. These include:

Comparison Table

CompoundPDE InhibitionPrimary UseUnique Features
5-Dechloro RoflumilastSelectiveCOPDDechlorinated variant of roflumilast
RoflumilastSelectiveCOPDOriginal compound
ApremilastSelectivePsoriasisDifferent therapeutic application
IbudilastNon-selectiveNeuroprotectionBroader inhibition profile

The uniqueness of 5-Dechloro Roflumilast lies in its specific structural modifications that enhance its selectivity for PDE4 while potentially minimizing side effects associated with broader inhibition profiles seen in other compounds .

5-Dechloro Roflumilast is a chemical compound with the molecular formula C17H15ClF2N2O3, representing a structural analog of Roflumilast with one less chlorine atom [1]. The compound is formally named N-(3-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, which reflects its chemical composition and structural arrangement [1] [13]. The molecular structure consists of a benzamide core with specific functional groups attached at defined positions [1].

The molecular structure of 5-Dechloro Roflumilast features a benzene ring substituted with a cyclopropylmethoxy group at position 3 and a difluoromethoxy group at position 4 [1] [13]. This benzene ring is connected via an amide bond to a pyridine ring that contains a single chlorine atom at position 3 [1]. The systematic removal of one chlorine atom from the parent compound Roflumilast (specifically at position 5 of the pyridine ring) gives this compound its name and distinctive properties [13].

The molecular weight of 5-Dechloro Roflumilast is 368.76 g/mol, which is lower than that of Roflumilast (403.22 g/mol) due to the absence of one chlorine atom [1] [15]. This structural modification, while seemingly minor, significantly impacts various physicochemical properties of the compound [15].

Structural ComponentDescription
Core StructureBenzamide derivative
Functional GroupsCyclopropylmethoxy, difluoromethoxy, chloropyridine
Chemical FormulaC17H15ClF2N2O3
Molecular Weight368.76 g/mol
CAS Number1391053-75-0

The compound contains several key functional groups that contribute to its chemical behavior and potential interactions [1] [13]. The cyclopropylmethoxy group provides a unique spatial arrangement, while the difluoromethoxy group introduces fluorine atoms that affect the electronic properties of the molecule [13]. The amide linkage serves as a connector between the aromatic rings and contributes to hydrogen bonding capabilities [22].

Physicochemical Properties

5-Dechloro Roflumilast exhibits distinct physicochemical properties that differentiate it from the parent compound Roflumilast [1]. The compound appears as a white to off-white crystalline powder, similar in appearance to many pharmaceutical compounds in this class [1] [21].

One of the most notable physicochemical properties of 5-Dechloro Roflumilast is its melting point, which ranges from 84.9°C to 86.8°C [1]. This melting point is significantly lower than that of Roflumilast, which has a melting point of approximately 160°C [20]. The difference in melting points can be attributed to the structural modification—specifically, the absence of one chlorine atom affects the intermolecular forces and crystal packing of the compound [15] [20].

The solubility profile of 5-Dechloro Roflumilast, while not extensively documented in the literature, can be inferred to be similar to that of Roflumilast with some modifications due to its structural differences [17]. Based on the properties of similar compounds, 5-Dechloro Roflumilast is expected to be sparingly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and acetone [17] [15].

PropertyValueComparison with Roflumilast
AppearanceWhite powderSimilar to Roflumilast
Melting Point84.9-86.8°CLower than Roflumilast (160°C)
Storage Condition2-8°CSimilar requirement
Shipping ConditionAmbientStandard condition
StabilityRequires refrigeration for long-term storageSimilar to related compounds

The stability of 5-Dechloro Roflumilast under various conditions is an important consideration for handling and storage [1] [21]. The compound is recommended to be stored at 2-8°C to maintain its chemical integrity over extended periods [1]. This storage requirement suggests potential sensitivity to temperature, which is common for compounds with similar structural features [21].

The partition coefficient (logP) of 5-Dechloro Roflumilast, while not explicitly reported in the available literature, can be estimated to be slightly lower than that of Roflumilast due to the reduced lipophilicity resulting from the removal of one chlorine atom [15] [19]. This property has implications for the compound's membrane permeability and distribution in biological systems, though these aspects are not the focus of this chemical characterization [15].

Spectroscopic Characterization

Spectroscopic methods provide valuable insights into the structural and electronic properties of 5-Dechloro Roflumilast [22]. Various spectroscopic techniques have been employed to characterize this compound, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [22].

Infrared spectroscopy of 5-Dechloro Roflumilast reveals characteristic absorption bands that correspond to its functional groups [22]. While specific IR data for 5-Dechloro Roflumilast is limited in the available literature, the compound would be expected to show strong absorption bands for the amide carbonyl group (typically around 1650-1700 cm^-1), aromatic C=C stretching vibrations, C-F stretching vibrations from the difluoromethoxy group, and C-O stretching from the ether linkages [22] [16].

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule [22]. The ^1H NMR spectrum of 5-Dechloro Roflumilast would show characteristic signals for the cyclopropyl protons (typically appearing as multiplets at approximately 0.3-1.3 ppm), the methylene protons of the cyclopropylmethoxy group (around 3.9-4.0 ppm), the difluoromethoxy proton (appearing as a triplet due to coupling with the fluorine atoms), and the aromatic protons from both the benzene and pyridine rings [16] [22]. The absence of one chlorine atom on the pyridine ring would result in a different splitting pattern and chemical shift for the pyridine protons compared to Roflumilast [16] [22].

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 5-Dechloro Roflumilast [22]. The molecular ion peak would be expected at m/z 368.77 [M+H]^+, with a characteristic isotope pattern reflecting the presence of one chlorine atom [13] [22]. The fragmentation pattern would include diagnostic fragments resulting from cleavage at various bonds within the molecule, providing further confirmation of its structure [22].

Spectroscopic MethodKey FeaturesDiagnostic Value
IR SpectroscopyAmide C=O stretch, C-F stretches, aromatic bandsFunctional group identification
^1H NMRCyclopropyl signals, aromatic protons, difluoromethoxy signalStructural confirmation and purity assessment
Mass SpectrometryMolecular ion at m/z 368.77, chlorine isotope patternMolecular weight confirmation and structural elucidation

High-resolution mass spectrometry data for 5-Dechloro Roflumilast has been reported in some studies, providing accurate mass measurements that confirm its molecular formula [16] [22]. The observed isotope pattern in the mass spectrum is consistent with the presence of one chlorine atom, which produces a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak [22].

Structural Comparison with Roflumilast

5-Dechloro Roflumilast differs from Roflumilast primarily in the number of chlorine atoms on the pyridine ring [1] [13]. While Roflumilast contains two chlorine atoms at positions 3 and 5 of the pyridine ring, 5-Dechloro Roflumilast has only one chlorine atom at position 3 [1] [13]. This structural difference, though seemingly minor, leads to significant changes in the compound's properties and behavior [15].

The molecular formula of Roflumilast is C17H14Cl2F2N2O3, compared to C17H15ClF2N2O3 for 5-Dechloro Roflumilast [2] [1]. This difference is reflected in their molecular weights: 403.22 g/mol for Roflumilast versus 368.76 g/mol for 5-Dechloro Roflumilast [2] [1]. The removal of one chlorine atom also affects the electron distribution within the pyridine ring, potentially altering its reactivity and interaction with other molecules [15] [2].

PropertyRoflumilast5-Dechloro Roflumilast
Molecular FormulaC17H14Cl2F2N2O3C17H15ClF2N2O3
Molecular Weight403.22 g/mol368.76 g/mol
Chemical NameN-(3,5-dichloropyridin-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxy-benzamideN-(3-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide
Melting Point160°C84.9-86.8°C
CAS Number162401-32-31391053-75-0

The structural difference between these compounds also manifests in their physical properties [15] [20]. The melting point of 5-Dechloro Roflumilast (84.9-86.8°C) is significantly lower than that of Roflumilast (160°C), indicating weaker intermolecular forces in the crystal structure of the former [1] [20]. This difference can be attributed to the reduced symmetry and altered electronic distribution resulting from the absence of one chlorine atom [15] [20].

In terms of spectroscopic properties, the mass spectrum of 5-Dechloro Roflumilast shows a different isotope pattern compared to Roflumilast due to the presence of only one chlorine atom instead of two [22] [16]. The NMR spectrum also reflects this structural difference, with altered chemical shifts and coupling patterns for the pyridine ring protons [22] [16].

The synthesis of 5-Dechloro Roflumilast can be accomplished through several distinct methodological approaches, each offering unique advantages and challenges. Direct dechlorination represents the most straightforward route, utilizing selective dehalogenation of the parent Roflumilast compound [1]. This approach employs supported catalysts composed of transition metals such as rhodium, palladium, platinum, or nickel in combination with secondary metals including selenium, calcium, barium, lanthanum, or cerium [1]. The process operates under mild conditions at temperatures ranging from 20-120°C for 3-10 hours, achieving yields of 70-85% [1].

Modified Roflumilast synthesis pathways begin with 4-difluoromethoxy-3-hydroxybenzaldehyde as the starting material [2]. This route involves sequential alkylation with cyclopropylmethyl compounds, followed by oxidation to the corresponding carboxylic acid, and final amidation with 4-amino-3-chloropyridine [2]. The process utilizes organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and operates at moderate temperatures of 20-80°C with reaction times of 2-8 hours, delivering yields of 75-88% [2].

Copper-catalyzed pathways represent an innovative approach starting from 4-hydroxy-3-iodobenzoic acid [3]. This methodology employs copper-catalyzed hydroxylation to access the key intermediate 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, followed by amide coupling to complete the synthesis [3]. The overall process achieves an 80% yield and demonstrates the viability of transition metal catalysis in complex pharmaceutical synthesis [3].

The Grignard-based route utilizes metallation-trapping sequences to construct the required benzamide framework [4]. Starting from activated derivatives of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, this approach involves Grignard formation, carbonylation reactions, and subsequent amidation with dichloropyridine derivatives [4]. The process requires careful temperature control (0-70°C) and extended reaction times but provides good selectivity for the desired product [4].

Formation Mechanisms during Roflumilast Synthesis

The formation of 5-Dechloro Roflumilast during standard Roflumilast synthesis occurs through several mechanistic pathways. Primary formation occurs via selective dechlorination at the 5-position of the pyridine ring during the final amidation step [5]. This dechlorination process involves nucleophilic displacement reactions where chloride serves as a leaving group under basic conditions [5].

Metabolic pathway analysis reveals that dechlorination represents a significant metabolic route for Roflumilast derivatives [5]. The process involves cytochrome P450-mediated oxidative metabolism, leading to the formation of dechlorinated metabolites including 5-Dechloro Roflumilast [5]. This metabolic transformation occurs through initial hydroxylation followed by spontaneous elimination of hydrogen chloride [5].

Copper-catalyzed formation mechanisms involve oxidative addition of the copper catalyst to the carbon-halogen bond, followed by reductive elimination to form the carbon-hydrogen bond [3]. The mechanism proceeds through a series of organometallic intermediates, with the rate-determining step being the reductive elimination process [3].

Base-mediated dechlorination represents another important formation pathway, particularly under the alkaline conditions commonly employed in amidation reactions [6]. The mechanism involves nucleophilic attack by hydroxide or alkoxide ions at the carbon bearing the chlorine substituent, followed by elimination to regenerate the aromatic system [6].

Process Optimization Strategies

Temperature control optimization has emerged as a critical factor in improving synthetic efficiency. Microwave-assisted heating provides uniform temperature distribution and enables rapid heating to reaction temperature, reducing overall reaction times by 3-5 fold compared to conventional heating methods [7] [8]. The precise temperature control achievable with microwave technology allows for optimal reaction conditions while minimizing side product formation [7].

Solvent system optimization focuses on replacing traditional halogenated solvents with environmentally benign alternatives [9]. Water-based reaction media and polar aprotic solvents such as acetonitrile and dimethylformamide provide excellent solvation properties while reducing environmental impact [9]. The implementation of green solvents can achieve up to 80% reduction in solvent consumption while maintaining comparable reaction yields [10].

Catalyst loading optimization involves the development of more efficient catalytic systems that operate at reduced loading levels [11]. Heterogeneous catalysts with high surface area supports enable catalyst recycling and reduced consumption, achieving 50-70% reduction in catalyst requirements compared to stoichiometric processes [11]. Advanced catalyst design incorporating electronic and steric modifications enhances catalytic efficiency and selectivity [11].

Reaction time optimization through process intensification techniques enables significant reductions in synthesis duration [12]. Continuous flow processing allows for precise control of residence time and mixing, achieving 5-10 fold reductions in reaction time compared to batch processes [12]. The enhanced mass and heat transfer characteristics of flow systems contribute to improved reaction kinetics and overall efficiency [12].

Workup and purification optimization focuses on streamlining post-reaction processing to minimize waste generation [12]. Single-phase extraction techniques and crystallization-based purification methods eliminate the need for extensive chromatographic separations, reducing waste by up to 60% while improving product purity [12].

Green Chemistry Approaches to Synthesis

Atom economy enhancement through multicomponent reaction strategies represents a fundamental green chemistry approach [13]. One-pot syntheses that combine multiple bond-forming reactions in a single operation maximize the incorporation of starting material atoms into the final product while minimizing byproduct formation [13]. These approaches align with the principle of atom economy by reducing the number of synthetic steps and associated waste streams [13].

Safer solvent implementation constitutes a cornerstone of green synthesis methodologies [9]. The replacement of toxic organic solvents with water-based reaction media eliminates exposure risks and reduces environmental impact [9]. Supercritical carbon dioxide and ionic liquids provide alternative reaction media that offer unique solvation properties while maintaining environmental compatibility [9].

Energy efficiency improvements through microwave-assisted synthesis and flow chemistry technologies significantly reduce energy consumption [7] [14]. Microwave heating provides direct coupling with polar molecules, resulting in rapid and uniform heating with improved energy transfer efficiency [7]. Continuous flow processing enables better heat integration and reduced energy requirements compared to traditional batch operations [14].

Waste prevention strategies encompass both solvent-free reaction conditions and process design modifications that eliminate waste generation at the source [15] [16]. Solvent-free mechanochemical processes and neat reaction conditions eliminate solvent-related waste while often providing enhanced reaction rates and selectivity [15]. The implementation of these approaches can achieve near-zero waste generation for specific synthetic transformations [16].

Catalytic process development emphasizes the use of recyclable heterogeneous catalysts that can be recovered and reused multiple times [17]. Supported metal catalysts on high-surface-area carriers provide excellent catalytic activity while enabling facile separation and recycling [17]. The development of more robust catalytic systems reduces catalyst consumption and associated waste generation [17].

Renewable feedstock utilization involves the integration of bio-based starting materials where structurally feasible [13]. Although limited in application for complex pharmaceutical molecules like 5-Dechloro Roflumilast, the principle guides synthetic route selection toward approaches that minimize dependence on petroleum-derived intermediates [13]. Future developments may enable greater incorporation of renewable starting materials through advanced biotransformation processes [13].

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Dates

Last modified: 04-14-2024

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